molecular formula C32H50Cl2N6 B12773202 Guanidine, N,N'''-1,2-ethanediylbis(N''-(4-cyclohexylphenyl)-N',N'-dimethyl-, dihydrochloride CAS No. 120570-68-5

Guanidine, N,N'''-1,2-ethanediylbis(N''-(4-cyclohexylphenyl)-N',N'-dimethyl-, dihydrochloride

Cat. No.: B12773202
CAS No.: 120570-68-5
M. Wt: 589.7 g/mol
InChI Key: IAFGBBKLRJGGQP-UHFFFAOYSA-N
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Description

Guanidine, N,N’‘’-1,2-ethanediylbis(N’‘-(4-cyclohexylphenyl)-N’,N’-dimethyl-, dihydrochloride is a complex organic compound that belongs to the guanidine family Guanidine derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanidine, N,N’‘’-1,2-ethanediylbis(N’‘-(4-cyclohexylphenyl)-N’,N’-dimethyl-, dihydrochloride typically involves the reaction of guanidine derivatives with appropriate organic halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would include purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized guanidine derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Guanidine hydrochloride
  • N,N’-Dimethylguanidine
  • Cyclohexylguanidine

Comparison

Compared to other guanidine derivatives, Guanidine, N,N’‘’-1,2-ethanediylbis(N’‘-(4-cyclohexylphenyl)-N’,N’-dimethyl-, dihydrochloride features a unique structure with cyclohexylphenyl groups, which may confer distinct properties and applications. Its specific molecular configuration could result in different reactivity and biological activity compared to simpler guanidine compounds.

Properties

CAS No.

120570-68-5

Molecular Formula

C32H50Cl2N6

Molecular Weight

589.7 g/mol

IUPAC Name

2-[2-[[(4-cyclohexylanilino)-(dimethylamino)methylidene]amino]ethyl]-3-(4-cyclohexylphenyl)-1,1-dimethylguanidine;dihydrochloride

InChI

InChI=1S/C32H48N6.2ClH/c1-37(2)31(35-29-19-15-27(16-20-29)25-11-7-5-8-12-25)33-23-24-34-32(38(3)4)36-30-21-17-28(18-22-30)26-13-9-6-10-14-26;;/h15-22,25-26H,5-14,23-24H2,1-4H3,(H,33,35)(H,34,36);2*1H

InChI Key

IAFGBBKLRJGGQP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=NCCN=C(NC1=CC=C(C=C1)C2CCCCC2)N(C)C)NC3=CC=C(C=C3)C4CCCCC4.Cl.Cl

Origin of Product

United States

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